3-{[(Tert-butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid
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Overview
Description
3-{[(Tert-butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid is a compound that belongs to the class of amino acids protected by the tert-butyloxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amino group from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid typically involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. The process begins with the reaction of di-tert-butyl dicarbonate with the amino acid in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction conditions can vary, but it often involves stirring the mixture at ambient temperature or heating it to around 40°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve reagents like trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection using TFA results in the formation of the free amine .
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid has several scientific research applications:
Chemistry: It is used in peptide synthesis as a protected amino acid.
Biology: The compound is utilized in the study of protein interactions and enzyme mechanisms.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the synthesized peptides or compounds.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(Tert-butoxycarbonyl)amino]-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid
- ®-3-(Boc-amino)butanoic acid
Uniqueness
3-{[(Tert-butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid is unique due to its specific structure, which includes both the Boc-protected amino group and the diethylamino propyl group. This combination provides distinct reactivity and functionality compared to other Boc-protected amino acids .
Properties
IUPAC Name |
3-[3-(diethylamino)propyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O4/c1-6-16(7-2)10-8-11-17(12-9-13(18)19)14(20)21-15(3,4)5/h6-12H2,1-5H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFCUUJMGFGMHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN(CCC(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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